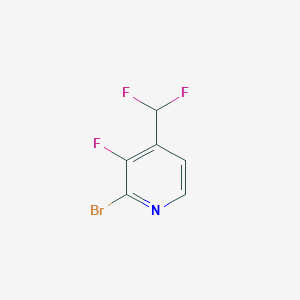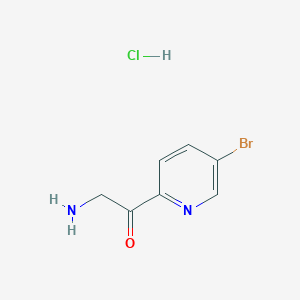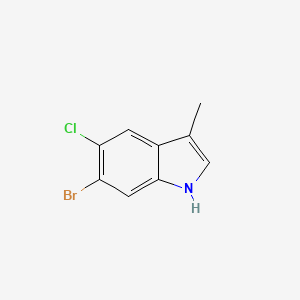
tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate
Vue d'ensemble
Description
“tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate” is a chemical compound with the CAS Number: 928118-19-8 . It has a molecular weight of 264.32 . The IUPAC name for this compound is tert-butyl 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate” is 1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-12-11(8-10)15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Subheading Neuroprotective Properties of Benzoxazine Derivatives
Benzoxazine derivatives, such as the ones closely related to tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate, have demonstrated significant neuroprotective properties. For instance, certain 8-alkylamino-1,4-benzoxazines have shown the ability to prevent a decrease in ATP levels caused by hypoxia in astrocytes and have acted as potent neuroprotective agents against brain damage models relevant to cerebral palsy (Largeron et al., 2001).
Anticancer Activity
Subheading Potential in Cancer Therapy
Certain N-aryl-N'-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas with tert-butyl groups have shown notable antiproliferative activity against glioma cell types. These compounds have been identified as novel histone deacetylase class III inhibitors, targeting sirtuins, and have demonstrated the potential in inhibiting the growth of drug-resistant cancer cell models and in 3D glioblastoma spheroids models (Schnekenburger et al., 2017).
Serotonin Receptor Antagonism
Subheading Serotonin Receptor Antagonistic Activity
3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, structurally similar to tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate, have shown potent serotonin-3 (5-HT3) receptor antagonistic activities. These compounds have demonstrated high affinity for 5-HT3 receptors and prolonged antagonistic activity, which may have implications in various therapeutic areas (Kuroita et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-9-4-5-11-10(8-9)14-6-7-17-11/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBUVRBRQKQRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



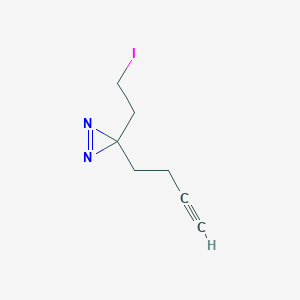
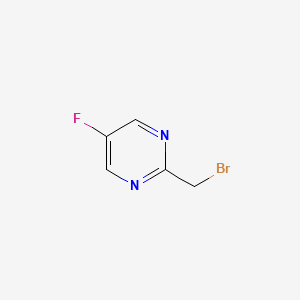



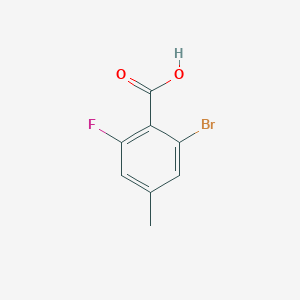
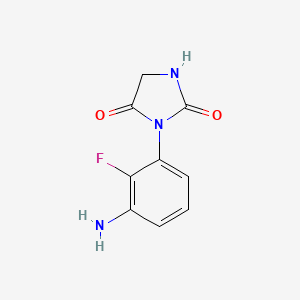

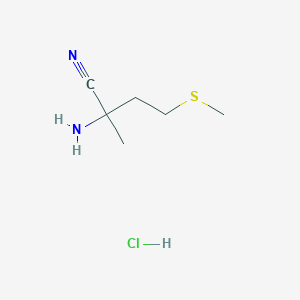
![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)
